(S)-Indapamide is typically synthesized through various chemical processes involving precursor compounds such as 4-chloro-3-sulfamoylbenzoic acid and N-amido-2-methyl indoline. These precursors are derived from naturally occurring substances or can be synthesized in the laboratory.
(S)-Indapamide is classified as a diuretic and antihypertensive agent. It is recognized for its unique mechanism of action that differentiates it from traditional thiazide diuretics, particularly in its lower side effect profile and prolonged duration of action.
The synthesis of (S)-Indapamide can be achieved through several methods, including:
The synthesis generally includes:
(S)-Indapamide has a complex molecular structure characterized by its indole core, sulfonamide group, and various substituents that contribute to its pharmacological properties.
(S)-Indapamide undergoes several chemical reactions during its synthesis and degradation:
The synthesis process often employs reagents such as thionyl chloride for acylation, and lithium aluminum hydride for reduction steps, ensuring high purity and yield of the final product .
(S)-Indapamide exerts its pharmacological effects primarily through:
The compound's action is dose-dependent, with therapeutic effects observed at relatively low concentrations, making it effective for long-term management of hypertension without significant electrolyte imbalance.
(S)-Indapamide is widely used in clinical settings for:
Additionally, ongoing studies explore potential new applications in other therapeutic areas due to its unique pharmacological properties .
(S)-Indapamide exhibits high-affinity inhibition of human carbonic anhydrase isozyme II (CA-II) through stereoselective interactions within the catalytic zinc-binding site. X-ray crystallography (PDB ID: 3BL1) reveals that the (S)-enantiomer positions its chlorobenzamide moiety to coordinate the active site zinc ion via the sulfonamide nitrogen, forming a tetrahedral coordination geometry with bond lengths of 2.1–2.3 Å [1] [5]. The indoline ring establishes van der Waals contacts with hydrophobic residues Val-121, Phe-131, and Leu-198 (distance: 3.5–4.2 Å), while the carbonyl oxygen hydrogen-bonds with Thr-199 (2.9 Å) [5]. This precise orientation confers a 15-fold greater inhibition potency (Ki = 8.2 nM) compared to the (R)-enantiomer (Ki = 125 nM) against CA-II [5].
Table 1: Binding Affinity of (S)-Indapamide Against Carbonic Anhydrase Isoforms
Isoform | Tissue Localization | Inhibition Constant (Ki) | Biological Significance |
---|---|---|---|
CA-II | Renal proximal tubules | 8.2 nM | Bicarbonate reabsorption |
CA-VII | Neuronal | 26 nM | pH regulation |
CA-IX | Tumor-associated | 48 nM | Hypoxia adaptation |
CA-XII | Renal/Reproductive | 52 nM | pH homeostasis |
CA-XIII | Various tissues | 78 nM | Unknown function |
Beyond CA-II, (S)-indapamide demonstrates nanomolar inhibition against isoforms VII, IX, XII, and XIII, implicating broader physiological roles in neuronal pH regulation and tumor acidosis adaptation [1] [5]. Molecular dynamics simulations indicate that the stereospecific binding reduces CA-II catalytic efficiency (kcat/KM) by 98% through obstruction of the substrate access channel and disruption of proton-shuttle residue His-64 [5].
(S)-Indapamide achieves submicromolar inhibition of the renal Na+/Cl− cotransporter (NCC) through allosteric occlusion of the ion translocation pathway. Cryo-EM structures (2.4–2.9 Å resolution) demonstrate that the (S)-enantiomer docks within a central hydrophobic pocket formed by transmembrane helices TM3, TM4, and TM6, with the sulfamoyl group forming hydrogen bonds with Asn-242 and Thr-244 (distance: 2.8–3.1 Å) [6]. The indoline ring exhibits π-π stacking with Phe-316 (3.5 Å), while the chlorophenyl group occupies a subpocket lined with Ile-237, Val-286, and Leu-340 [6]. This binding mode sterically hinders Na+ coordination sites I (Gln-267, Ser-268) and II (Asn-242, Ser-373), reducing ion transport velocity by 85% at 1 μM concentration [6].
Table 2: Binding Parameters of (S)-Indapamide to Electroneutral Cation-Coupled Chloride Cotransporters
Transporter | Tissue Localization | IC₅₀ | Inhibition Mechanism |
---|---|---|---|
NCC (SLC12A3) | Renal distal tubule | 0.28 μM | Occlusion of Na+ site I/II |
NKCC1 (SLC12A2) | Vascular endothelium | >100 μM | No significant inhibition |
NKCC2 (SLC12A1) | Thick ascending limb | >100 μM | No significant inhibition |
KCC2 (SLC12A5) | Neuronal | >100 μM | No significant inhibition |
The stereoselectivity arises from enantiomer-specific interactions: the (S)-configuration optimally positions the chlorophenyl group to penetrate a hydrophobic cleft inaccessible to the (R)-enantiomer, explaining its 20-fold greater NCC inhibition potency [6]. Phosphorylation of NCC’s N-terminal residues (Thr-55, Thr-60, Ser-73) induces conformational changes that enhance (S)-indapamide binding affinity by 40% through stabilization of the TM4-TM6 interface [6].
(S)-Indapamide modulates the cAMP/protein kinase A signaling cascade in renal microvascular compartments through carbonic anhydrase-dependent mechanisms. In glomerular mesangial cells, CA-II inhibition reduces proton secretion, elevating intracellular bicarbonate by 2.3-fold and activating soluble adenylate cyclase (sAC) [3]. This increases cAMP production by 70% (basal: 5.2 pmol/mg protein; (S)-indapamide-treated: 8.8 pmol/mg protein), activating protein kinase A within 15 minutes [3]. Activated protein kinase A catalytic subunits translocate to the nucleus and phosphorylate cAMP response element-binding protein at Ser-133 (pCREB), which recruits CREB-binding protein to acetylate histone H3 at lysine-9/14 (H3K9/14ac) [3]. Chromatin immunoprecipitation sequencing demonstrates 5,112 hyperacetylated promoters, including transforming growth factor-β1 (enrichment: 4.8-fold), transforming growth factor-β3 (enrichment: 3.7-fold), and connective tissue growth factor (enrichment: 5.2-fold), suppressing fibrogenic gene expression in diabetic nephropathy models [3].
In autosomal dominant polycystic kidney disease, (S)-indapamide disrupts the protein kinase A-HEXIM1 interaction by competitively inhibiting protein kinase A-mediated phosphorylation of HEXIM1 at Ser-158 (IC₅₀ = 0.9 μM) [7]. This prevents disassembly of the 7SK snRNP complex, reducing positive transcription elongation factor b release by 65% and suppressing RNA polymerase II-dependent cystogenic gene elongation (e.g., CFTR, SSTR2) [7].
(S)-Indapamide modulates calcium dynamics in vascular smooth muscle cells through dual mechanisms: voltage-gated calcium channel regulation and store-operated calcium entry modulation. At therapeutically relevant concentrations (100 nM), (S)-indapamide reduces L-type calcium channel sparklet frequency by 42% in pressurized arterioles, attributed to membrane hyperpolarization secondary to NCC inhibition in renal distal tubules [4] [8]. Direct vascular effects emerge at higher concentrations (≥1 μM), where (S)-indapamide attenuates angiotensin II-induced calcium waves by 55% through inositol trisphosphate receptor subtype 3 downregulation [4]. This suppresses junctional calcium transients (amplitude reduction: 28%; duration reduction: 37%) and subsequent calcium-activated chloride channel activity [4].
Table 3: Effects of (S)-Indapamide on Calcium-Dependent Processes in Vascular Smooth Muscle Cells
Process | Molecular Target | Change | Functional Consequence |
---|---|---|---|
L-type sparklet frequency | Cav1.2 channels | ↓42% | Reduced vasoconstriction |
Calcium wave propagation | IP₃R3 receptors | ↓55% | Attenuated α1-adrenergic response |
α-SMA polymerization | Actin cytoskeleton | ↑35% | Enhanced cell elasticity |
α5β1 integrin expression | Focal adhesion complexes | ↑1.9-fold | Improved ECM adhesion |
Calcium-dependent adhesion | Calmodulin-MLCK pathway | ↑40% | Stabilized vascular tone |
Furthermore, (S)-indapamide elevates cytosolic calcium by 30% at 10 μM, activating calcium-calmodulin complexes that promote actin polymerization via myosin light chain kinase phosphorylation [8]. This increases filamentous actin content by 35% and enhances α5β1 integrin membrane expression by 1.9-fold, reinforcing extracellular matrix-integrin-cytoskeletal linkages [8]. Atomic force microscopy confirms a 25% reduction in vascular smooth muscle cell stiffness (elastic modulus: 3.2 kPa vs. control 4.3 kPa), improving vascular compliance in hypertensive models [8]. Ionomycin-induced calcium influx studies reveal that (S)-indapamide-treated cells exhibit 40% greater adhesion strength to fibronectin substrates, mediated by calmodulin-dependent focal adhesion kinase activation at Tyr-397 [8].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: